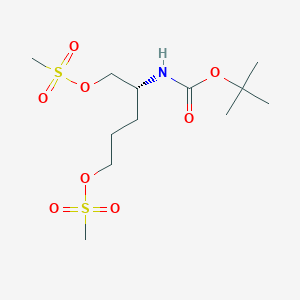

(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate

CAS No.:

Cat. No.: VC17897624

Molecular Formula: C12H25NO8S2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25NO8S2 |

|---|---|

| Molecular Weight | 375.5 g/mol |

| IUPAC Name | [(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |

| Standard InChI | InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | VVQGYZCBLJTGGR-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCCOS(=O)(=O)C)COS(=O)(=O)C |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a tert-butoxycarbonyl (Boc)-protected amine and dual methanesulfonate ester groups. Its IUPAC name, (R)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate, reflects its stereochemistry at the second carbon and the presence of sulfonate moieties at the terminal positions . The molecular formula is C₁₂H₂₅NO₈S₂, with a molecular weight of 375.459 g/mol .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1473368-47-6 | |

| Purity | >95% (HPLC) | |

| Molecular Formula | C₁₂H₂₅NO₈S₂ | |

| Molecular Weight | 375.459 g/mol | |

| Storage Temperature | -20°C | |

| SMILES Notation | CC(C)(C)OC(=O)NC@HCOS(=O)(=O)C |

The Boc group safeguards the amine during synthetic reactions, while the methanesulfonate esters act as leaving groups, facilitating nucleophilic substitutions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a pentane-1,5-diol derivative. The amine group at the second carbon is protected via Boc anhydride under basic conditions, followed by sulfonation using methanesulfonyl chloride . A patent detailing NR2B antagonists highlights the use of chiral chromatography to resolve enantiomers, underscoring the importance of stereochemical control in producing (R)-configured intermediates .

Purification and Quality Control

High-performance liquid chromatography (HPLC) ensures >95% purity, critical for pharmaceutical applications . The compound’s sensitivity to hydrolysis necessitates anhydrous conditions during storage and handling .

Applications in Pharmaceutical Synthesis

Role as a Building Block

The compound’s dual sulfonate groups enable it to act as a bifunctional alkylating agent. In the synthesis of Alogliptin (a dipeptidyl peptidase-4 inhibitor), it facilitates the formation of key carbon-nitrogen bonds . Patent WO2017066368A1 demonstrates its utility in constructing piperidine and piperazine derivatives, which are prevalent in neuromodulatory drugs .

Prodrug Development

The Boc group’s stability under physiological conditions makes the compound a candidate for prodrug formulations. By masking reactive amines, it enhances drug bioavailability and target specificity .

Future Directions

Advances in continuous-flow chemistry could streamline its synthesis, reducing reliance on chiral separations . Additionally, exploring its utility in covalent inhibitor design may unlock novel therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume